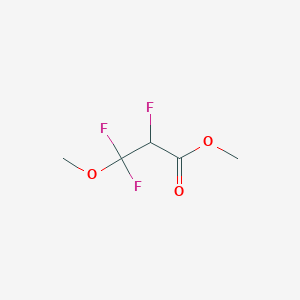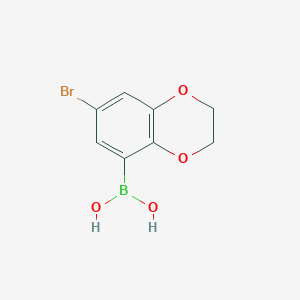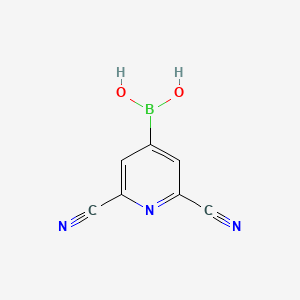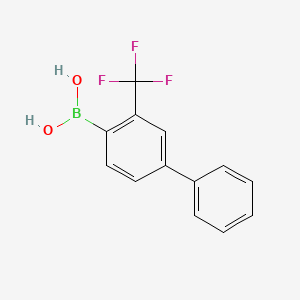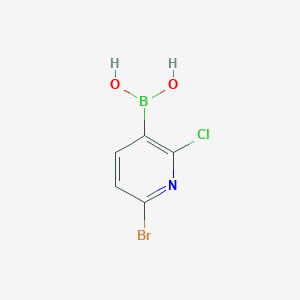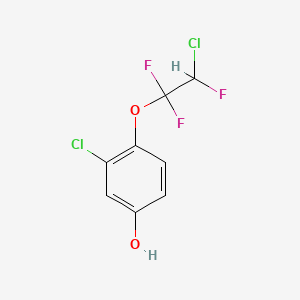![molecular formula C12H9BF3NO3 B6343588 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid CAS No. 2121514-15-4](/img/structure/B6343588.png)
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a chemical compound with the molecular formula C12H9BF3NO3 . It is a solid substance and is used as a biochemical reagent, which can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of this compound is 283.01 g/mol . The InChI key, which is a unique identifier for chemical substances, is OFPZCXPIRJJEGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature between 2-8°C .科学研究应用
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of small molecules, such as heterocycles and polyaromatic compounds. It has also been used as a catalyst in the synthesis of organic compounds. In addition, 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
作用机制
Target of Action
Compounds with similar structures have been associated with various biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
The trifluoromethoxy group is known to be electron-withdrawing, which could influence the compound’s interaction with its targets .
实验室实验的优点和局限性
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a catalyst in the synthesis of organic compounds. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has several limitations. It can be toxic if ingested, and it can be corrosive to certain materials. In addition, it can be difficult to store and has a short shelf-life.
未来方向
There are several potential future directions for 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of new applications for 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid, such as the development of new pharmaceuticals or the use of it as a catalyst for organic synthesis. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used in different contexts.
合成方法
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid can be synthesized in several different ways. One of the most common methods is the reaction of 4-trifluoromethoxybenzaldehyde and 5-bromopyridine in the presence of sodium borohydride. This reaction is carried out in aqueous ethanol at reflux temperature and yields the desired product in good yields. Other methods of synthesis include the reaction of 4-trifluoromethoxybenzaldehyde and pyridine-5-boronic acid in the presence of sodium borohydride, or the reaction of 4-trifluoromethoxybenzaldehyde and 5-bromopyridine in the presence of potassium carbonate.
安全和危害
生化分析
Biochemical Properties
The 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
属性
IUPAC Name |
[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZCXPIRJJEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
